![molecular formula C17H19N3O3S B5627684 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5627684.png)
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide, also known as DTBM-P, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized through a multi-step process.
Mecanismo De Acción
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide exerts its therapeutic effects through various mechanisms of action. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide induces apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits cell proliferation by blocking the cell cycle at the G1 phase. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide protects dopaminergic neurons by activating the Nrf2/ARE pathway, which is a key pathway involved in the cellular defense against oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of various enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide inhibits the activity of beta-secretase, which is an enzyme involved in the production of beta-amyloid. 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also inhibits the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide protects dopaminergic neurons from oxidative stress and inflammation by activating the Nrf2/ARE pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Direcciones Futuras
There are several future directions for the research on 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide. One direction is to investigate the potential therapeutic applications of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide to improve its yield and purity. Additionally, future research could focus on the development of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide analogs with improved pharmacokinetic properties and efficacy.
Métodos De Síntesis
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been synthesized through a multi-step process, which involves the reaction of 2-mercaptoethanol with 2-chloroacetic acid to form 2-(2-hydroxyethylthio)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-chloroethylthioacetyl chloride. The final step involves the reaction of 2-chloroethylthioacetyl chloride with 4-aminobenzonitrile and 3-pyridinemethanol to form 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide.
Aplicaciones Científicas De Investigación
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(3-pyridinylmethyl)benzamide has been shown to protect dopaminergic neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-4-3-9-18-12-14)15-5-7-16(8-6-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11,13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJJJGIFWCNHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-3-ylmethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.